molecular formula C15H16N2O2S B15041423 N'-[(E)-(4-propoxyphenyl)methylidene]-2-thiophenecarbohydrazide

N'-[(E)-(4-propoxyphenyl)methylidene]-2-thiophenecarbohydrazide

Cat. No.: B15041423
M. Wt: 288.4 g/mol
InChI Key: DHJLYODTXWCEJD-LFIBNONCSA-N
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Description

N’-[(E)-(4-propoxyphenyl)methylidene]-2-thiophenecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This specific compound is derived from the condensation of 4-propoxybenzaldehyde and 2-thiophenecarbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-propoxyphenyl)methylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-propoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 4-propoxybenzaldehyde in ethanol.
  • Add 2-thiophenecarbohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction mixture to cool to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-propoxyphenyl)methylidene]-2-thiophenecarbohydrazide are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include using more efficient solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-propoxyphenyl)methylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Corresponding oxides or sulfoxides.

    Reduction: Corresponding amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-propoxyphenyl)methylidene]-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen and oxygen atoms. The compound’s biological activity is likely related to its ability to interact with biological macromolecules, such as enzymes, and inhibit their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohyd

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-[(E)-(4-propoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2O2S/c1-2-9-19-13-7-5-12(6-8-13)11-16-17-15(18)14-4-3-10-20-14/h3-8,10-11H,2,9H2,1H3,(H,17,18)/b16-11+

InChI Key

DHJLYODTXWCEJD-LFIBNONCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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